molecular formula C10H10BrN B3245512 7'-Bromospiro[cyclopropane-1,3'-indoline] CAS No. 1694042-51-7

7'-Bromospiro[cyclopropane-1,3'-indoline]

Cat. No.: B3245512
CAS No.: 1694042-51-7
M. Wt: 224.10
InChI Key: CKYIPMDJSNLMKH-UHFFFAOYSA-N
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Description

7’-Bromospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H10BrN It is characterized by a spirocyclic structure, where a bromine atom is attached to the indoline moiety, and a cyclopropane ring is fused to the indoline at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Bromospiro[cyclopropane-1,3’-indoline] typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction. This can be achieved by reacting the indoline derivative with a suitable cyclopropane precursor under specific conditions.

    Bromination: The final step involves the bromination of the spirocyclic compound. This can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 7’-Bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7’-Bromospiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indoline moiety can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indoline moiety.

    Cycloaddition Products: Larger ring systems formed through cycloaddition reactions.

Scientific Research Applications

7’-Bromospiro[cyclopropane-1,3’-indoline] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromospiro[cyclopropane-1,3’-indoline]
  • 7’-Chlorospiro[cyclopropane-1,3’-indoline]
  • 7’-Fluorospiro[cyclopropane-1,3’-indoline]

Uniqueness

7’-Bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the bromine atom at the 7’ position, which imparts distinct chemical and biological properties. Compared to its chloro and fluoro analogs, the bromine atom provides different reactivity and potential interactions with biological targets.

Properties

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIPMDJSNLMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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